

In Vivo Sepsis Models: A Comparative Analysis of CRAMP and LL-37

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A comprehensive guide for researchers on the roles of the murine cathelicidin **CRAMP** and its human ortholog LL-37 in sepsis, supported by experimental data and protocols.

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Cathelicidins, a class of endogenous antimicrobial peptides, have emerged as promising therapeutic candidates due to their dual antimicrobial and immunomodulatory functions. This guide provides a comparative overview of the in vivo efficacy of the murine cathelicidin-related antimicrobial peptide (CRAMP) and its human ortholog, LL-37, in preclinical sepsis models. While direct head-to-head comparative studies are limited, this document synthesizes findings from multiple studies to offer insights into their respective roles and mechanisms of action.

Performance Comparison in Murine Sepsis Models

The following tables summarize the quantitative data on the effects of LL-37 administration and **CRAMP** modulation in murine sepsis models, primarily the cecal ligation and puncture (CLP) model, which closely mimics human sepsis.

Table 1: Effects of LL-37 Administration on Survival and Bacterial Load in CLP Sepsis Model



Treatment Group	Survival Rate (%)	Bacterial Load (CFU)	Key Findings
PBS-injected CLP Mice	72.7% (at 14-16h)	Higher bacterial counts in peritoneal fluid and blood	Control group showing baseline mortality and bacterial burden.
LL-37-injected CLP Mice	95.2% (at 14-16h)[1]	Significantly reduced bacterial counts in peritoneal fluid and blood[2]	LL-37 administration significantly improves survival and enhances bacterial clearance.[1]

Table 2: Impact on Inflammatory Cytokines and Cellular Responses



Parameter	Effect of LL-37 Administration	Role of Endogenous CRAMP	Mechanism of Action
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)	Reduced levels in peritoneal fluid and sera.[2][3]	CRAMP deficiency leads to an increased inflammatory response.[4]	LL-37 suppresses macrophage pyroptosis and inflammasome activation.[2][3] CRAMP can have anti-inflammatory effects by modulating glial cell activation.[5]
Neutrophil Response	Induces release of antimicrobial microvesicles (ectosomes).[1][2]	CRAMP is a chemoattractant for neutrophils.[6]	Ectosomes contain antimicrobial molecules like CRAMP and lactoferrin, contributing to bacterial clearance.[1]
Macrophage Pyroptosis	Inhibits LPS/ATP- induced pyroptosis and caspase-1 activation.[2][3]	Not explicitly detailed in the context of sepsis-induced pyroptosis.	Blocks LPS binding to CD14/TLR4 and P2X7 receptor response to ATP.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying **CRAMP** and LL-37 in a murine sepsis model.

Cecal Ligation and Puncture (CLP) Sepsis Model

This surgical procedure is the most widely used model to induce polymicrobial sepsis that resembles the clinical progression in humans.



- Animals: Male C57BL/6 mice, typically 8-12 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Anesthesia: Mice are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail.
- Surgical Procedure:
 - A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
 - The cecum is ligated with a silk suture at a specified distance from the cecal tip (e.g., 5.0 mm for moderate sepsis).
 - The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g.,
 21-gauge) to induce leakage of fecal contents into the peritoneal cavity.
 - A small amount of fecal matter may be gently squeezed out to ensure patency of the puncture.
 - The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in two layers with sutures.
- Post-operative Care:
 - Mice receive subcutaneous fluid resuscitation (e.g., 1 ml of sterile saline) immediately after surgery.
 - Analgesics may be administered for pain management.
 - Animals are closely monitored for signs of sepsis, and survival is typically recorded over a period of 7 to 14 days.
- Sham Control: Sham-operated mice undergo the same surgical procedure, including laparotomy and cecal exposure, but without ligation and puncture.

Peptide Administration



- Peptide Synthesis: Human LL-37 (LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) and murine CRAMP (ISRLAGLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPE) peptides are synthesized using solid-phase methods.[1]
- Administration: For therapeutic intervention studies, LL-37 is typically administered intravenously. A common dosage is 2 μg per mouse.[2] Administration can occur at the time of or shortly after the CLP procedure.

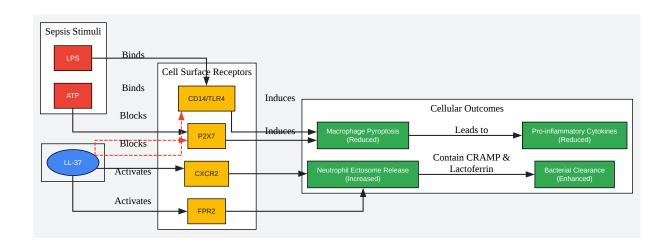
Assessment of Outcomes

- Survival Analysis: Survival rates are monitored and analyzed using Kaplan-Meier curves and log-rank tests.[3]
- Bacterial Load Determination: Peritoneal lavage fluid and blood samples are collected at specified time points post-CLP. Serial dilutions are plated on agar plates, and colony-forming units (CFU) are counted after incubation.
- Cytokine Measurement: Levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum and peritoneal fluid are quantified using ELISA kits.
- Flow Cytometry: To analyze cellular responses, such as the release of microvesicles (ectosomes) from neutrophils, peritoneal cells can be stained with specific antibodies (e.g., Ly6G for neutrophils, Annexin V for microvesicles) and analyzed by flow cytometry.[1]

Visualization of Pathways and Workflows Signaling Pathways of LL-37 in Sepsis

The immunomodulatory effects of LL-37 are mediated through its interaction with several cell surface receptors, leading to downstream signaling that can either dampen or amplify the inflammatory response.





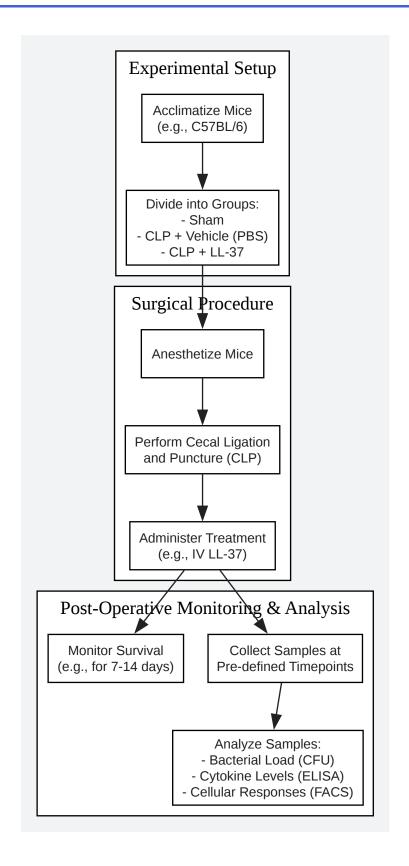
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Caption: Signaling pathways modulated by LL-37 during sepsis.

Experimental Workflow for In Vivo Sepsis Model

The following diagram illustrates the typical workflow for investigating the effects of cathelicidins in a CLP-induced sepsis model.





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